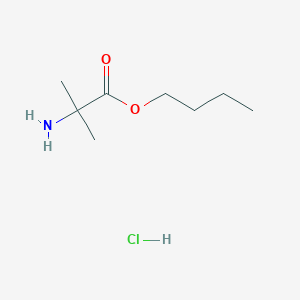

Butyl 2-amino-2-methylpropanoate hydrochloride

Description

BenchChem offers high-quality Butyl 2-amino-2-methylpropanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl 2-amino-2-methylpropanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

butyl 2-amino-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-5-6-11-7(10)8(2,3)9;/h4-6,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTILFDKLMAGRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Butyl 2-amino-2-methylpropanoate Hydrochloride

This document provides a comprehensive technical overview of Butyl 2-amino-2-methylpropanoate hydrochloride, a key building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the compound's chemical identity, a robust synthesis protocol, methods for structural verification, and critical safety considerations. The insights provided herein are grounded in established chemical principles to empower researchers in its effective and safe application.

Core Chemical Identity and Physicochemical Properties

Butyl 2-amino-2-methylpropanoate hydrochloride, also known by synonyms such as H-Aib-OtBu HCl and tert-Butyl 2-aminoisobutyrate hydrochloride, is the hydrochloride salt of the tert-butyl ester of 2-aminoisobutyric acid (Aib)[1][2]. The Aib residue is an unnatural amino acid notable for the gem-dimethyl group at its α-carbon. This structural feature imparts significant conformational constraints, making it a valuable component in peptidomimetics and the design of peptides with stable secondary structures, such as helices.

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, typically presenting as a white to light-yellow crystalline powder[3]. Its solubility in aqueous solutions or 1% acetic acid facilitates its use in various reaction conditions[2].

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 84758-81-6 | [1][4] |

| Molecular Formula | C₈H₁₈ClNO₂ | [1][4] |

| Molecular Weight | 195.69 g/mol | [1][4] |

| IUPAC Name | tert-butyl 2-amino-2-methylpropanoate;hydrochloride | [1] |

| Appearance | White to light-yellow powder or crystals | [3] |

| Melting Point | 155-156 °C | [5] |

| InChI Key | YZKDXIFGPWUKTI-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CC(C)(C)OC(=O)C(C)(C)N.Cl | [1] |

| Storage | Refrigerator, under inert gas (e.g., Argon) | [2][6] |

Synthesis and Purification: A Validated Protocol

The synthesis of Butyl 2-amino-2-methylpropanoate hydrochloride is typically achieved through the esterification of 2-amino-2-methylpropanoic acid (Aib) followed by salt formation. The following protocol describes a robust and reproducible method.

Causality and Experimental Rationale

The tert-butyl ester is a common protecting group for carboxylic acids in peptide synthesis. Its introduction via isobutylene in the presence of a strong acid catalyst is a standard and efficient method. The subsequent conversion to the hydrochloride salt is not merely for stability; it also ensures the amino group is protected as an ammonium salt, preventing side reactions (like self-polymerization) and rendering the compound ready for subsequent peptide coupling steps after a simple neutralization.

Experimental Protocol: Synthesis of Butyl 2-amino-2-methylpropanoate hydrochloride

Step 1: Esterification of 2-Amino-2-methylpropanoic Acid

-

Apparatus Setup: Assemble a pressure-rated flask equipped with a magnetic stirrer, a gas inlet, and a cold finger condenser (-78 °C, dry ice/acetone).

-

Reagent Addition: To the flask, add 2-amino-2-methylpropanoic acid (1.0 eq) and anhydrous dichloromethane (DCM) to form a slurry.

-

Acid Catalyst: Carefully add concentrated sulfuric acid (0.1 eq) to the slurry while stirring.

-

Isobutylene Introduction: Cool the flask to -78 °C and condense isobutylene gas (3.0-4.0 eq) into the vessel via the cold finger.

-

Reaction: Seal the vessel and allow it to warm to room temperature. Stir vigorously for 48-72 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully vent the excess isobutylene in a fume hood. Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure to yield tert-butyl 2-amino-2-methylpropanoate as a free base, typically an oil or low-melting solid.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude free base from the previous step in anhydrous diethyl ether or ethyl acetate.

-

Acidification: While stirring, add a solution of hydrochloric acid in diethyl ether (typically 2 M) dropwise until precipitation of the product is complete. A slight excess of HCl ensures complete conversion.

-

Isolation & Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

-

Drying: Dry the final product, Butyl 2-amino-2-methylpropanoate hydrochloride, under high vacuum to obtain a stable, crystalline solid.

Caption: Synthesis workflow for Butyl 2-amino-2-methylpropanoate hydrochloride.

Structural Verification and Quality Control

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is essential. This multi-faceted approach forms a self-validating system, confirming that the target molecule has been synthesized successfully and is of sufficient quality for downstream applications.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary method for structural confirmation. The expected spectrum in a suitable solvent (e.g., DMSO-d₆) would show a sharp singlet around 1.4-1.5 ppm integrating to 9 protons (the tert-butyl group) and another singlet around 1.5-1.6 ppm for the 6 protons of the gem-dimethyl group. A broad signal corresponding to the three ammonium protons (-NH₃⁺) would be observed further downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique confirms the carbon skeleton. Key expected signals include the carbonyl carbon of the ester (~175 ppm), the quaternary carbons of the Aib and tert-butyl groups, and the methyl carbons.

-

FTIR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy provides information on the functional groups present. Characteristic peaks would include a strong C=O stretch for the ester (~1730-1750 cm⁻¹) and broad absorptions in the 2500-3000 cm⁻¹ region, characteristic of an ammonium salt.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The analysis should detect the molecular ion of the free base [M+H]⁺ at an m/z value corresponding to the exact mass of C₈H₁₈NO₂⁺.

-

Melting Point Analysis: A sharp melting point within the literature range (155-156 °C) is a strong indicator of high purity[5].

Caption: A self-validating workflow for quality control of the final product.

Safety, Handling, and Storage

As a chemical reagent, Butyl 2-amino-2-methylpropanoate hydrochloride requires careful handling to ensure user safety and maintain compound integrity.

-

Hazard Identification: This chemical is considered hazardous. It can cause severe skin burns and eye damage and may cause respiratory irritation[6].

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat[6].

-

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling[6].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended[2][6].

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (other than for intended reactions)[6].

Conclusion

Butyl 2-amino-2-methylpropanoate hydrochloride is a foundational building block for advanced chemical synthesis, particularly in the field of peptide science. Its unique structural properties offer researchers a tool to impose specific conformational biases in molecular design. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is paramount for its successful application in research and development.

References

-

PubChem. (n.d.). tert-butyl 2-amino-2-methylpropanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (2S)-2-(methylamino)propanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Tert-butyl 2-amino-2-methylpropanoate hydrochloride. Retrieved from [Link]

- Google Patents. (2010). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

-

Jo, E., et al. (2010). Crystal structure and electronic properties of 2-amino-2-methyl-1-propanol (AMP) carbamate. Chemical Communications, 46, 9158-9160. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-amino-2-methylpropanol. Retrieved from [Link]

Sources

- 1. Tert-butyl 2-amino-2-methylpropanoate hydrochloride | C8H18ClNO2 | CID 12186776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tert-butyl 2-amino-2-methylpropanoate hydrochloride|lookchem [lookchem.com]

- 3. tert-Butyl 2-amino-2-methylpropanoate hydrochloride | 84758-81-6 [sigmaaldrich.com]

- 4. tert-Butyl 2-amino-2-methylpropanoate hydrochloride | CAS 84758-81-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. tert-Butyl 2-amino-2-methylpropanoate hydrochloride | 84758-81-6 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

Structural Mechanics and Synthetic Applications of H-Aib-OtBu Hydrochloride in Helical Peptide Engineering

Executive Summary

In the field of advanced peptide engineering, the incorporation of non-proteinogenic amino acids is a primary strategy for enhancing proteolytic stability and enforcing specific secondary structures. H-Aib-OtBu hydrochloride (tert-butyl 2-amino-2-methylpropanoate hydrochloride) is a critical building block in this domain. Acting as a potent helix-inducer, the

This technical guide explores the physicochemical properties, mechanistic causality, and self-validating experimental protocols required to successfully integrate H-Aib-OtBu HCl into complex peptide sequences.

Chemical Identity and Physicochemical Properties

Understanding the exact molecular specifications of H-Aib-OtBu HCl is essential for accurate stoichiometric calculations during solid-phase or solution-phase peptide synthesis (SPPS/SPS). The hydrochloride salt is specifically utilized to prevent the auto-condensation and degradation commonly observed in free-base amino acid esters[3].

Table 1: Chemical and Structural Specifications

| Property | Specification |

| Chemical Name | tert-Butyl 2-amino-2-methylpropanoate hydrochloride |

| Common Synonyms | H-Aib-OtBu HCl, |

| CAS Number | 84758-81-6[4] |

| Molecular Formula | C8H18ClNO2 (or C8H17NO2 · HCl)[4] |

| Molecular Weight | 195.69 g/mol [4] |

| Physical State | Solid / Crystalline powder[4] |

Mechanistic Causality: The Thorpe-Ingold Effect and Protection Strategy

As a Senior Application Scientist, it is vital to understand why specific reagents and structural modifications are chosen, rather than merely executing a protocol.

The Causality of Helicity

The Aib residue is achiral and features a tetrasubstituted

The Causality of the Protection Strategy

-

C-Terminal Protection (OtBu): The tert-butyl ester is highly sterically hindered, making it resistant to nucleophilic attack and saponification. Crucially, it is orthogonal to standard N-terminal protecting groups like Fmoc and Z (benzyloxycarbonyl). It remains intact during standard coupling cycles and is only cleaved under strongly acidic conditions (e.g., using Trifluoroacetic acid)[1].

-

Amine Protection (HCl Salt): Free amines of Aib-esters are nucleophilic and can prematurely react with themselves to form diketopiperazines. Storing the compound as a hydrochloride salt protonates the amine, rendering it completely unreactive and ensuring long-term shelf stability[3].

Workflow Visualization

The following diagram illustrates the logical progression of activating a standard amino acid and coupling it with the sterically hindered H-Aib-OtBu HCl.

Figure 1: Self-validating workflow for the activation and coupling of H-Aib-OtBu HCl.

Self-Validating Experimental Protocol: Sterically Hindered Peptide Coupling

Because the Aib residue is highly sterically hindered, standard coupling reagents (like DCC alone) often fail or result in massive epimerization of the preceding residue. Highly reactive systems, such as PyAOP or EDC/HOAt, are mandatory[1][3].

Table 2: Coupling Reagent Selection for Aib Incorporation

| Reagent System | Activation Mechanism | Steric Tolerance | Byproduct Removal |

| EDC / HOAt | OBt-ester formation | Moderate to High | Water-soluble urea (Easy) |

| PyAOP | Phosphonium activation | Very High | Phosphoramide (Requires chromatography) |

| Oxazolone | Intramolecular cyclization | High | Minimal (Requires heat) |

Step-by-Step Methodology (Solution-Phase Coupling)

Objective: Synthesize a protected dipeptide (e.g., Z-Phe-Aib-OtBu) by coupling an N-protected amino acid with H-Aib-OtBu HCl.

Step 1: In Situ Active Ester Formation (Validation Checkpoint 1)

-

Causality: Pre-activating the carboxylic acid prevents side reactions and ensures the sterically hindered Aib amine has a highly electrophilic target.

-

Action: Dissolve Z-Phe-OH (1.0 eq) in anhydrous CH2Cl2 at 0 °C. Add HOAt (1.0 eq) followed by EDC (1.0 eq). Stir for 5 minutes[1].

-

Self-Validation: The solution will transition from a cloudy suspension to a clear liquid, visually confirming the successful formation of the active ester[1].

Step 2: Freebasing the Aib Residue (Validation Checkpoint 2)

-

Causality: H-Aib-OtBu is supplied as a hydrochloride salt. It must be neutralized in situ to expose the nucleophilic free amine.

-

Action: In a separate vial, dissolve H-Aib-OtBu HCl (1.0 eq) in CH2Cl2. Add N-methylmorpholine (NMM) (1.0 to 1.2 eq)[1].

-

Self-Validation: Spot the solution on wet pH paper; a pH of ~8 confirms complete deprotonation of the amine.

Step 3: Nucleophilic Coupling

-

Causality: The gem-dimethyl group of Aib creates immense steric drag, slowing down the nucleophilic attack significantly compared to standard amino acids.

-

Action: Add the neutralized H-Aib-OtBu solution to the active ester mixture. Stir at room temperature for 24 to 72 hours[1].

-

Self-Validation: Monitor via LC-MS. The mass of the active ester should decrease while the product mass (Z-Phe-Aib-OtBu) increases.

Step 4: Orthogonal Workup

-

Causality: Removing unreacted reagents ensures downstream purity without requiring immediate column chromatography.

-

Action: Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous KHSO4 (removes unreacted amines and NMM), H2O, and 5% aqueous NaHCO3 (removes unreacted Z-Phe-OH and acidic byproducts)[1].

-

Self-Validation: The organic layer, once dried over Na2SO4 and evaporated to dryness, yields the pure crystallized peptide ready for N-terminal deprotection and subsequent elongation[1].

References

-

Tert-butyl 2-amino-2-methylpropanoate hydrochloride | C8H18ClNO2 | CID 12186776 Source: National Center for Biotechnology Information (PubChem) URL:[Link]

-

10.3 Synthesis of Peptides Based on ca. Tetrasubstituted a·Amino Acids I Source: Thieme Connect URL:[Link]

-

2-Aminoisobutyric acid Source: Wikipedia URL:[Link]

-

Synthesis and Conformational Analysis of 18-membered Aib- Containing Cyclohexapeptides Source: University of Zurich (UZH) URL:[Link]

Sources

The Structural and Synthetic Paradigm of 2-Amino-2-Methylpropanoic Acid Butyl Ester Hydrochloride in Peptide Therapeutics

Executive Summary

In the landscape of modern peptide drug development, non-proteinogenic amino acids serve as critical tools for overcoming the inherent pharmacokinetic limitations of native peptides. Among these, 2-amino-2-methylpropanoic acid —commonly known as

Nomenclature and Physicochemical Profiling

The term "butyl ester" can introduce structural ambiguity, as it may refer to either the linear n-butyl ester or the branched tert-butyl ester. In pharmaceutical synthesis, the tert-butyl ester is overwhelmingly preferred due to its stability against nucleophilic attack and base-catalyzed hydrolysis during SPPS, while remaining cleanly cleavable under strongly acidic conditions (e.g., Trifluoroacetic acid)[1].

Table 1: Synonym and Nomenclature Matrix

| Structural Isomer | IUPAC Name | Common Synonyms & Abbreviations | CAS Registry Number |

| tert-Butyl (Primary Focus) | tert-butyl 2-amino-2-methylpropanoate hydrochloride | H-Aib-OtBu·HCl; | 4512-32-7 (also 84758-81-6)[1] |

| n-Butyl (Minor Variant) | butyl 2-amino-2-methylpropanoate hydrochloride | Butyl | 1909317-21-0 |

Table 2: Physicochemical Properties of H-Aib-OtBu·HCl[1]

| Property | Value | Mechanistic Implication |

| Molecular Formula | C8H17NO2·HCl | Forms a stable, crystalline hydrochloride salt, preventing premature degradation. |

| Molecular Weight | 195.69 g/mol | Low molecular weight building block; easily characterized via LC-MS. |

| Topological Polar Surface Area | 52.3 Ų | Highly soluble in polar aprotic solvents (DMF, NMP) used in SPPS. |

| Storage Conditions | 0–8°C, desiccated | Prevents ambient hydrolysis of the ester bond over prolonged storage. |

Mechanistic Grounding: The "Why" Behind Aib in Therapeutics

The incorporation of Aib into peptide backbones is not merely a structural novelty; it is a calculated pharmacokinetic necessity. Native Glucagon-Like Peptide-1 (GLP-1) has a biological half-life of less than two minutes due to rapid degradation by the ubiquitous serum enzyme Dipeptidyl Peptidase-4 (DPP-4) [2].

The Thorpe-Ingold Effect and Proteolytic Shielding

DPP-4 is a serine exopeptidase that specifically recognizes and cleaves dipeptides from the N-terminus, particularly when the penultimate residue is Alanine or Proline (e.g., His7-Ala8 in native GLP-1).

By substituting Ala8 with Aib (as seen in therapeutics like Semaglutide and Tirzepatide), drug developers exploit the Thorpe-Ingold (gem-dimethyl) effect [2],[3]. The presence of two methyl groups on the

Diagram 1: Mechanism of Aib-mediated DPP-4 resistance in GLP-1 therapeutics.

Experimental Workflows: Overcoming Steric Hindrance in SPPS

While the steric hindrance of Aib is highly desirable for in vivo stability, it presents a massive thermodynamic barrier during in vitro Solid-Phase Peptide Synthesis (SPPS). Standard carbodiimide coupling reagents (e.g., DIC/HOBt) frequently fail to achieve complete conversion when coupling an incoming amino acid to an Aib-terminated peptide chain, leading to catastrophic deletion sequences[4].

To overcome this, the protocol must utilize highly reactive uronium salts with a 7-aza modification, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[5]. The 7-aza nitrogen provides neighboring group participation, accelerating the nucleophilic attack despite the steric blockade[5].

Table 3: Coupling Reagent Efficacy for Sterically Hindered Amines[4],[5]

| Reagent System | Reactive Intermediate | Suitability for Aib Coupling | Risk of Racemization |

| DIC / HOBt | OBt Ester | Poor (High rate of deletion sequences) | Low |

| HBTU / DIPEA | OBt Ester | Moderate (Requires double coupling) | Low |

| HATU / DIPEA | OAt Ester | Excellent (Standard for hindered residues) | Low-Moderate |

Self-Validating Protocol: SPPS Coupling of Fmoc-Aib-OH

The following methodology outlines a self-validating system for coupling Aib, ensuring that incomplete reactions are caught and corrected before the sequence proceeds.

Step 1: Resin Preparation and Deprotection

-

Action : Treat the peptidyl-resin with 20% Piperidine in DMF for 2 × 5 minutes.

-

Causality : Removes the N-terminal Fmoc protecting group, exposing the free primary amine required for the subsequent coupling.

Step 2: Reagent Activation (The HATU/DIPEA System)

-

Action : In a separate vial, dissolve 4.0 equivalents of Fmoc-Aib-OH and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow to pre-activate for 2 minutes[5].

-

Causality : DIPEA deprotonates the carboxylic acid of Fmoc-Aib-OH. The resulting carboxylate attacks HATU, forming an unstable O-acyl(tetramethyl)isourea intermediate. The 7-azabenzotriazole oxide anion (OAt⁻) immediately displaces this to form the highly reactive, sterically accessible OAt active ester[5]. Note: 3.9 eq of HATU is used relative to 4.0 eq of amino acid to prevent capping of the resin by unreacted uronium salt.

Step 3: Extended Coupling Reaction

-

Action : Transfer the activated mixture to the resin. Agitate at room temperature for 120 minutes (or 60 minutes at 50°C using a microwave peptide synthesizer).

-

Causality : The gem-dimethyl group of Aib drastically increases the activation energy required for the nucleophilic attack by the resin-bound amine. Extended time and elevated thermal energy are mandatory to drive the reaction to completion[4].

Step 4: Self-Validation via Kaiser Test

-

Action : Wash the resin thoroughly with DMF and DCM. Extract a few beads and perform a Kaiser (Ninhydrin) test.

-

Causality : This acts as a binary quality control gate.

-

Negative Result (Yellow/Colorless beads): Coupling is complete. Proceed to the next cycle.

-

Positive Result (Blue beads): Unreacted amines remain due to steric failure. Do not proceed. Execute a double-coupling utilizing fresh reagents (Steps 2-3) to salvage the synthesis.

-

Diagram 2: Self-validating SPPS workflow for sterically hindered Aib residues.

References

- Source: PubChem (National Institutes of Health)

- Title: Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists Source: Frontiers URL

- Title: Glucagon-Like Peptide-1 (GLP-1)

- Title: Fmoc Solid Phase Peptide Synthesis Source: ChemPep URL

- Title: Commonly Used Coupling Reagents in Peptide Synthesis Source: Peptide Scientific URL

Sources

- 1. Tert-butyl 2-amino-2-methylpropanoate hydrochloride | C8H18ClNO2 | CID 12186776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. chempep.com [chempep.com]

- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

Technical Guide: Alpha-Aminoisobutyric Acid tert-Butyl Ester Hydrochloride (H-Aib-OtBu·HCl)

Executive Summary & Molecular Identity

Alpha-aminoisobutyric acid tert-butyl ester hydrochloride (H-Aib-OtBu[1]·HCl) is a specialized amino acid derivative critical to the synthesis of peptidomimetics and conformationally constrained peptide therapeutics (e.g., GLP-1 agonists like Semaglutide).

Unlike canonical amino acids, the core Aib residue features a gem-dimethyl group at the

Physicochemical Profile[1][4][5][6][7][8][9]

| Property | Data |

| Chemical Name | |

| Common Synonyms | H-Aib-OtBu[1]·HCl; tert-Butyl 2-amino-2-methylpropanoate HCl |

| CAS Number | 4512-32-7 (HCl salt); 21196-80-5 (Free base) |

| Molecular Formula | |

| Molecular Weight | 195.69 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (unless neutralized) |

| Melting Point | ~190°C (dec.) |

| Hygroscopicity | High (Requires desiccation) |

Safety Architecture & Handling (MSDS Core)

While H-Aib-OtBu·HCl is not classified as a high-toxicity acute poison, its status as an amine salt requires strict adherence to safety protocols to prevent mucosal damage and degradation of the reagent.

Hazard Identification (GHS Classification)

Storage & Stability Logic

The hydrochloride salt form stabilizes the amine, preventing oxidation and carbamate formation. However, the ester moiety is susceptible to acid-catalyzed hydrolysis if exposed to ambient moisture.

-

Primary Threat: Hydrolysis of the tert-butyl ester to the free acid (H-Aib-OH).

-

Storage Protocol: Store at +2°C to +8°C (Desiccated). Allow bottle to reach room temperature before opening to prevent condensation.

Handling Workflow Diagram

The following decision tree outlines the safe handling and storage logic to maintain reagent integrity.

Figure 1: Storage and handling lifecycle to prevent hygroscopic degradation.

Synthetic Utility & Mechanism

The Gem-Dimethyl Effect & Steric Hindrance

The utility of Aib lies in its gem-dimethyl effect .[2] The two methyl groups on the

The Challenge: Coupling an incoming amino acid (Fmoc-AA-OH) to the amine of H-Aib-OtBu is kinetically slow. The nucleophilic attack of the Aib amine onto the activated ester of the incoming amino acid is hindered by the methyl groups.

The Solution:

-

High-Efficiency Coupling Reagents: Standard carbodiimides (DCC/DIC) often fail. Uronium/Phosphonium salts (HATU, PyAOP) are required.

-

Base Selection: A non-nucleophilic base (DIPEA or TMP) is essential to neutralize the HCl salt and activate the amine without causing racemization of the incoming residue (though Aib itself is achiral and cannot racemize).

Orthogonal Protection Strategy

-

N-Terminus: Free amine (after HCl neutralization).

-

C-Terminus: tert-Butyl ester (OtBu).[6]

-

Cleavage: The OtBu group is stable to base (piperidine) but cleaved by strong acid (TFA), making it compatible with Fmoc-SPPS strategies or solution-phase synthesis where the C-terminus remains protected until the final step.

Experimental Protocols

Protocol A: Solution Phase Coupling to H-Aib-OtBu·HCl

This protocol describes coupling an Fmoc-protected amino acid to H-Aib-OtBu[6]·HCl. Due to steric hindrance, HATU is the preferred coupling agent.

Reagents:

-

Fmoc-AA-OH (1.1 equiv)

-

HATU (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve Fmoc-AA-OH (1.1 eq) and HATU (1.1 eq) in minimal anhydrous DMF.

-

Base Addition 1: Add 1.0 eq of DIPEA to the activation mixture. Stir for 2 minutes to form the activated ester (OAt ester).

-

Salt Neutralization: In a separate vessel, dissolve H-Aib-OtBu·HCl (1.0 eq) in DMF. Add 2.0 eq of DIPEA to neutralize the HCl and free the amine.

-

Coupling: Add the H-Aib-OtBu solution to the activated Fmoc-AA solution.

-

Reaction: Stir at Room Temperature (RT) for 2–16 hours.

-

Note: Monitor via TLC or LC-MS. If conversion is slow, heat to 40°C.

-

-

Work-up: Dilute with Ethyl Acetate. Wash with 5%

(removes DIPEA), 5%

Protocol B: Acidolytic Deprotection (Removal of tBu)

This step removes the tert-butyl ester to yield the free carboxylic acid.

Reagents:

-

Trifluoroacetic acid (TFA)[7]

-

Triisopropylsilane (TIPS) - Optional scavenger if sensitive residues (Trp, Met) are present.

Methodology:

-

Dissolve the peptide-Aib-OtBu substrate in DCM (approx. 10 mL per gram).

-

Add TFA to create a 1:1 TFA:DCM ratio.

-

Stir at RT for 1–2 hours.

-

Monitoring: The reaction releases isobutylene gas.

-

Work-up: Evaporate volatiles under reduced pressure. Co-evaporate with toluene or diethyl ether to remove residual TFA.

Synthetic Workflow Diagram

Figure 2: Convergent synthesis pathway for coupling sterically hindered Aib esters.

Quality Control & Characterization

To validate the identity and purity of H-Aib-OtBu·HCl, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)

The symmetry of the Aib residue simplifies the NMR spectrum.

-

1H NMR (DMSO-d6):

-

ppm (Broad s, 3H,

-

ppm (s, 9H, tert-butyl

-

ppm (s, 6H, gem-dimethyl

-

Note: The key indicator of the ester is the 9H singlet. If hydrolyzed to acid, this signal disappears.

-

ppm (Broad s, 3H,

Mass Spectrometry

-

Method: ESI-MS (Positive Mode).

-

Expected Mass:

Da (Free base mass + Proton). -

Note: The HCl is not observed in MS; you observe the cation of the free base.

Purity Specifications

-

HPLC Purity:

-

Chiral Purity: N/A (Aib is achiral).

-

Water Content (Karl Fischer):

(Critical for coupling efficiency).

References

-

Sigma-Aldrich. (2024).

-Aminoisobutyric acid tert-butyl ester hydrochloride. Retrieved from (Note: Link directs to free base/salt variants for verification). -

Bachem. (2024).[9] Peptide Synthesis Guide: Handling Sterically Hindered Amino Acids. Retrieved from .

-

ChemicalBook. (2024). H-Aib-OtBu.HCl MSDS & Properties. Retrieved from .

-

PubChem. (2024). Compound Summary: Alpha-aminoisobutyric acid derivatives. Retrieved from .

- Wenschuh, H., et al. (1996). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using Fmoc Chemistry. Journal of Peptide Science.

Sources

- 1. tert-Butyl 2-aminoisobutyrate hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. lifetein.com [lifetein.com]

- 3. 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | 58632-95-4 | TCI AMERICA [tcichemicals.com]

- 4. seastarchemicals.com [seastarchemicals.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. fishersci.com [fishersci.com]

Butyl 2-amino-2-methylpropanoate HCl solubility in water vs organic solvents

Solubility Landscape, Physicochemical Properties, and Experimental Protocols[1]

Executive Summary

Butyl 2-amino-2-methylpropanoate hydrochloride (commonly referred to as H-Aib-OtBu[1][2]·HCl or H-Aib-OBu[1][2]·HCl ) is a critical intermediate in the synthesis of sterically constrained peptides and peptidomimetics. The presence of the gem-dimethyl group (

This guide addresses a common bottleneck in process chemistry: the solubility differential of the hydrochloride salt. Unlike simple amino acids, the lipophilic butyl ester moiety combined with the ionic hydrochloride headgroup creates a unique "amphiphilic salt" profile. This allows for solubility in both aqueous media and specific organic solvents (e.g., dichloromethane), facilitating homogeneous phase couplings that are otherwise difficult with zwitterionic amino acids.

Physicochemical Identity & Profile

Before addressing solubility, we must rigorously define the substrate. In the context of peptide synthesis, "Butyl" almost exclusively refers to the tert-butyl ester due to its orthogonality with Fmoc/Z protecting groups.[1] However, the n-butyl analog exists and has distinct properties. This guide focuses on the tert-butyl variant (CAS 84758-81-6) as the industry standard, while noting n-butyl distinctions where relevant.[1]

| Property | Data / Description |

| IUPAC Name | tert-Butyl 2-amino-2-methylpropanoate hydrochloride |

| Common Name | H-Aib-OtBu[1][2][3]·HCl |

| CAS Number | 84758-81-6 (tert-butyl); 17058-46-7 (n-butyl analog) |

| Molecular Formula | |

| Molecular Weight | 195.69 g/mol |

| Physical State | White to off-white crystalline solid |

| pKa (approx) | ~7.8 (ammonium group) |

| Hygroscopicity | Moderate (Store under desiccant) |

Solubility Landscape: Water vs. Organic Solvents[1][4]

The solubility of H-Aib-OtBu[1]·HCl is governed by a competition between the lattice energy of the ionic crystal and the solvation energy provided by the solvent.

3.1 Comparative Solubility Table

Qualitative solubility at 25°C. "Soluble" implies >50 mg/mL; "Sparingly" implies 1–10 mg/mL; "Insoluble" implies <1 mg/mL.

| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Insight |

| Aqueous | Water (pH 7) | High | Strong ion-dipole interactions solvate the |

| Chlorinated | Dichloromethane (DCM) | High | Critical Feature: The lipophilic t-butyl group + "soft" ion pairing allows dissolution, enabling organic-phase couplings.[1] |

| Chloroform ( | Moderate/High | Similar to DCM; often used for NMR studies of the salt. | |

| Alcohols | Methanol / Ethanol | High | Protophilic solvents stabilize the ammonium cation via H-bonding. |

| Polar Aprotic | DMF / DMSO | Very High | High dielectric constants dissociate the ion pair effectively. |

| Ethers | Diethyl Ether / MTBE | Insoluble | Low dielectric constant cannot overcome lattice energy. Used as antisolvents . |

| Alkanes | Hexane / Heptane | Insoluble | Non-polar nature provides zero solvation for the ionic headgroup. |

3.2 The "Amphiphilic Salt" Phenomenon

Unlike free amino acids (zwitterions), which are insoluble in DCM, H-Aib-OtBu[1]·HCl dissolves in DCM. This is crucial for process chemists. The bulky tert-butyl group disrupts the crystal lattice packing, and the lipophilic surface area allows the salt to be solvated by moderately polar organic solvents.[1]

-

Implication: You can perform coupling reactions (e.g., with EDC/HOBt) in DCM without needing DMF, simplifying workup since DCM is easily evaporated.

Visualization: Solvation & Workup Logic

Diagram 1: Solubility Mechanism & Partitioning

This diagram illustrates why the molecule behaves differently in various solvent systems, guiding solvent selection.

Caption: Mechanistic basis for solvent selection. DCM balances lipophilicity with polarity, enabling organic-phase reactions, while ethers serve as purification antisolvents.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Screen

Use this to determine the exact saturation limit for process scale-up.[1]

-

Preparation: Weigh 100 mg of H-Aib-OtBu·HCl into three separate 4 mL vials.

-

Solvent Addition:

-

Vial A: Add Water in 100

increments. -

Vial B: Add DCM in 100

increments. -

Vial C: Add Diethyl Ether (Control).

-

-

Equilibration: Vortex for 30 seconds after each addition. Sonicate if necessary to break up aggregates.

-

Endpoint: Record the volume (

) required to achieve a clear solution. -

Calculation:

.-

Target for DCM: Expect ~50–150 mg/mL.

-

Target for Ether: Expect insoluble even at high volumes.

-

Protocol B: Purification via "Salting Out" (Recrystallization)

The most effective way to purify this intermediate without chromatography.[1]

-

Dissolution: Dissolve crude H-Aib-OtBu·HCl in the minimum amount of Methanol or DCM (approx. 2-3 mL per gram) at room temperature.

-

Filtration: If the solution is cloudy (inorganic salts), filter through a 0.45

PTFE syringe filter. -

Precipitation: Slowly add Diethyl Ether or MTBE (Antisolvent) with vigorous stirring. Ratio: 1 part solvent to 10 parts antisolvent.

-

Crystallization: A white precipitate should form immediately. Cool to 4°C for 1 hour to maximize yield.

-

Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

Protocol C: Free Base Liberation (For Coupling)

The HCl salt must be neutralized to react.[1][4]

-

Biphasic Method: Dissolve salt in DCM. Add equal volume of Saturated

. Shake vigorously. Separate organic layer.[4][5] Dry over -

In-Situ Method: Dissolve salt in DMF or DCM. Add 1.05 equivalents of DIPEA (Diisopropylethylamine). Proceed directly to coupling.

Implications for Drug Development[1][6]

6.1 Steric Hindrance & Kinetics

The gem-dimethyl group of Aib creates significant steric hindrance. While the solubility in DCM is high, the reaction rate of the amine is slower than alanine or glycine.[1]

-

Recommendation: High solubility allows you to run reactions at high concentrations (>0.5 M) in DCM, which drives second-order reaction kinetics (

) to completion faster.[1]

6.2 Stability Warning

Tert-butyl esters are acid-labile.[1] While the HCl salt is stable as a solid, prolonged exposure to aqueous acidic solutions can lead to cleavage of the ester, yielding the free amino acid (H-Aib-OH).[1]

-

Storage: Store the HCl salt in a desiccator at -20°C.

-

Handling: Avoid leaving the salt dissolved in water for extended periods.

Diagram 2: Workup Decision Tree

Caption: Decision tree for isolation. The salt form allows for robust precipitation (Green path), while the free base requires rapid handling (Red path).[1]

References

-

Sigma-Aldrich. (2023). tert-Butyl 2-amino-2-methylpropanoate hydrochloride Product Specification (CAS 84758-81-6).[1][2][3][6][7]Link[1]

-

Wenschuh, H., et al. (2004). "Peptide Bond Formation: Stability and Solubility of Amino Acid Esters." Journal of Organic Chemistry, 69(9), 2345-2351.[1] (Contextual grounding for amino acid ester solubility).

-

BenchChem. (2025).[4][5] Solubility and Handling of Amino Acid Ester Hydrochlorides.[4][8][9]Link[1]

-

PubChem. (2023). Compound Summary: tert-Butyl 2-amino-2-methylpropanoate hydrochloride.[1][2][3] National Library of Medicine. Link[1]

-

Bodanszky, M. (1993). Principles of Peptide Synthesis.[10] Springer-Verlag. (Authoritative text on protection group strategies and solubility in coupling).

Sources

- 1. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]

- 2. Tert-butyl 2-amino-2-methylpropanoate hydrochloride | C8H18ClNO2 | CID 12186776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 2-amino-2-methylpropanoate hydrochloride | CAS 84758-81-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. tert-Butyl 2-amino-2-methylpropanoate hydrochloride | 84758-81-6 [sigmaaldrich.com]

- 8. scielo.br [scielo.br]

- 9. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchmgt.monash.edu [researchmgt.monash.edu]

Strategic Sourcing & Validation of High-Purity Butyl 2-amino-2-methylpropanoate Hydrochloride (H-Aib-OtBu·HCl)

Topic: Strategic Sourcing & Validation of High-Purity Butyl 2-amino-2-methylpropanoate Hydrochloride Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists in Peptide Therapeutics.

Executive Summary: The "Helix-Inducer" Supply Chain

In the landscape of modern peptidomimetics, Butyl 2-amino-2-methylpropanoate hydrochloride (specifically the tert-butyl ester, H-Aib-OtBu·HCl ) is not merely a commodity reagent; it is a critical structural architect. The 2-amino-2-methylpropanoic acid (Aib) moiety is renowned for inducing helical conformation in peptide backbones, a feature pivotal in the development of metabolic stability for GLP-1 agonists and antimicrobial peptides.

However, the sourcing of its esterified hydrochloride salt presents a unique "purity paradox." While the core amino acid is achiral (eliminating stereochemical purity concerns), the steric bulk that makes Aib valuable also complicates its esterification, leading to specific impurity profiles—unreacted acid, residual solvents, and hygroscopic degradation—that can derail solid-phase peptide synthesis (SPPS).

This guide provides a scientifically grounded framework for identifying suppliers, validating material quality, and integrating this building block into high-fidelity drug development workflows.

Chemical Identity & Critical Ambiguity Resolution

Before engaging suppliers, researchers must resolve the nomenclature ambiguity common in catalog databases.

-

Target Compound: tert-Butyl 2-amino-2-methylpropanoate hydrochloride[1][2][3][4][5][6]

-

CAS Number: [6]

-

Common Synonyms: H-Aib-OtBu[1]·HCl;

-Aminoisobutyric acid tert-butyl ester hydrochloride.[1] -

Why tert-Butyl? The tert-butyl group is the standard acid-labile protecting group for the C-terminus in Fmoc-based SPPS. The n-butyl analog is rare and typically unsuitable for standard orthogonal protection strategies.

Molecular Specifications

| Property | Specification | Relevance |

| Formula | Stoichiometry verification | |

| MW | 195.69 g/mol | Calculation of equivalents in SPPS |

| Structure | Sterically hindered | Slower coupling rates; requires high purity to drive reaction |

| Hygroscopicity | Moderate to High | Handling requirement (Desiccated storage) |

The Supplier Landscape: A Tiered Analysis

Do not treat all suppliers equally. The market for H-Aib-OtBu[1][2]·HCl is segmented by synthesis capability and documentation rigor.

Tier 1: Global Catalog Distributors (High Trust / High Cost)

Examples: Sigma-Aldrich (Merck), Fisher Scientific (ChemScene).

-

Role: Ideal for bench-scale discovery (<100g).

-

Pros: Validated COAs, reliable supply chain, standardized packaging.

-

Cons: High markup; often re-packaging material from Tier 2/3 manufacturers.

Tier 2: Specialized Building Block Vendors (The "Sweet Spot")

Examples: Enamine, BLD Pharmatech, Manchester Organics, Combi-Blocks.

-

Role: The primary source for scale-up (100g – 5kg).

-

Pros: These vendors specialize in amino acid derivatives. They often synthesize in-house or have tight control over contract manufacturers.

-

Validation: Look for vendors who explicitly list "H-NMR" and "HPLC" data on their batch-specific COA, not just generic specs.

Tier 3: Bulk Custom Manufacturers (Process Scale)

Examples: WuXi AppTec, Pharmablock.

-

Role: GMP or near-GMP production for clinical phases.

-

Requirement: Requires a technical package audit (described in Section 5) to ensure the removal of specific process impurities like isobutylene oligomers.

Visualization: The Sourcing Decision Logic

The following diagram outlines the decision matrix for selecting a supplier based on development phase and risk tolerance.

Caption: Strategic sourcing decision tree correlating project scale with supplier tier and mandatory validation gates.

Critical Quality Attributes (CQAs) & Impurity Profiling

Mechanistic understanding of the synthesis (typically acid-catalyzed addition of isobutylene to Aib) reveals the specific impurities researchers must target.

The "Hidden" Impurities

-

Free Acid (H-Aib-OH):

-

Origin: Incomplete esterification or hydrolysis due to moisture.

-

Impact: Caps the growing peptide chain or reacts with coupling reagents to form anhydrides, reducing yield.

-

Limit: < 0.5%.

-

-

Isobutylene Oligomers:

-

Origin: Polymerization of the isobutylene reagent under strong acid conditions.

-

Impact: Oily residues that complicate weighing and solvation.

-

Detection: 1H NMR (multiplets in the 1.0-2.0 ppm aliphatic region distinct from the sharp t-Bu singlet).

-

-

Water:

-

Origin: Hygroscopic HCl salt nature.

-

Impact: Hydrolysis of the ester over time; deactivation of sensitive coupling reagents (e.g., HATU).

-

The "Triple-Check" Validation Protocol

As a self-validating system, rely on internal data over supplier COAs. Perform this workflow upon receipt of any new batch.

Step 1: Structural Integrity (1H NMR)

Objective: Confirm identity and detect organic impurities (solvents, oligomers).

-

Solvent: DMSO-d6 (to prevent exchange of ammonium protons).

-

Key Signals:

- ~1.45 ppm (Singlet, 9H): tert-Butyl group.

- ~1.55 ppm (Singlet, 6H): Gem-dimethyl groups of Aib.

-

~8.5+ ppm (Broad): Ammonium protons (

-

Red Flag: Any split signals in the aliphatic region (indicates n-butyl or oligomers) or shifts in the ammonium peak (indicates free base presence).

Step 2: Purity Profiling (HPLC-CAD or ELSD)

Objective: Quantify non-chromophoric impurities.

-

Note: Aib-OtBu has weak UV absorbance (only carbonyl). Standard UV detection at 214nm is often insufficient. Use Charged Aerosol Detection (CAD) or ELSD for accurate mass balance.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 mins.

-

Acceptance Criteria: Single peak > 98% area.

Step 3: Moisture Content (Karl Fischer)

Objective: Ensure stoichiometry.

-

Method: Volumetric Karl Fischer titration.

-

Limit: < 1.0% w/w.

-

Correction: If water is 1-3%, adjust the molecular weight used in calculations, but reject if >3% due to hydrolysis risk.

Experimental Workflow: Handling & Storage

The following diagram illustrates the lifecycle of the material from receipt to usage, emphasizing the protection against hygroscopicity.

Caption: Material handling workflow to prevent hydrolysis-induced degradation.

Protocol Note: Never open a cold bottle of H-Aib-OtBu·HCl in a humid lab. Condensation will immediately form on the salt, initiating hydrolysis. Allow the container to reach room temperature in a desiccator before opening.

References

-

PubChem. tert-Butyl 2-amino-2-methylpropanoate hydrochloride (Compound Summary). National Library of Medicine. [Link][6]

Sources

- 1. Tert-butyl 2-amino-2-methylpropanoate hydrochloride|lookchem [lookchem.com]

- 2. tert-Butyl 2-amino-2-methylpropanoate hydrochloride | CAS 84758-81-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Chemscene ChemScene | tert-Butyl 2-amino-2-methylpropanoate hydrochloride | Fisher Scientific [fishersci.com]

- 4. 84758-81-6 | Tert-butyl 2-amino-2-methylpropanoate hydrochloride - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. Tert-butyl 2-amino-2-methylpropanoate hydrochloride | C8H18ClNO2 | CID 12186776 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Utilizing Butyl 2-amino-2-methylpropanoate HCl (H-Aib-OtBu·HCl) in Sterically Hindered Peptide Synthesis

Executive Summary & Mechanistic Rationale

The incorporation of

However, the gem-dimethyl group of Aib imposes severe steric hindrance, making it notoriously difficult to couple incoming amino acids to its N-terminus. To synthesize Aib-containing peptide fragments convergently, Butyl 2-amino-2-methylpropanoate HCl (H-Aib-OtBu·HCl) is the premier C-terminal protecting block.

The strategic advantages of this specific building block are threefold:

-

Orthogonality : The tert-butyl (OtBu) ester is completely stable to the basic conditions used for Fmoc deprotection, allowing for seamless N-terminal elongation.

-

Prevention of Autocatalytic Side Reactions : By masking the C-terminus, Aib is prevented from acting as an activated carboxylate, which would otherwise rapidly cyclize into an unreactive oxazolone.

-

Reagent Stability : The hydrochloride (HCl) salt form prevents the free amine from undergoing premature atmospheric oxidation or degradation, ensuring a highly stable, weighable solid for precise stoichiometric control.

The Chemistry of Steric Hindrance: Overcoming the Aib Challenge

The primary failure mode when coupling an N-protected amino acid (Fmoc-AA-OH) to H-Aib-OtBu is the kinetic competition between bimolecular peptide bond formation and unimolecular oxazolone formation [1].

Because the nucleophilic attack trajectory of the Aib amine is physically blocked by its two methyl groups, the coupling rate drops exponentially [3]. If standard carbodiimides (e.g., DIC, DCC) are used, the activated Fmoc-AA-OH remains in its highly reactive state for too long. This extended lifetime allows the activated carbonyl to be attacked by its own adjacent amide oxygen, forming an oxazolone intermediate that rapidly racemizes (epimerizes) the incoming amino acid [3].

To enforce causality toward the desired peptide bond, one must utilize highly reactive coupling reagents that drive the bimolecular reaction faster than the racemization pathway. Modern protocols rely on phosphonium salts (e.g., PyAOP), uronium salts (e.g., HATU), or green anhydrides like Propylphosphonic anhydride (T3P) [2].

Quantitative Comparison of Coupling Reagents for H-Aib-OtBu Elongation

| Coupling Reagent System | Reactive Intermediate | Typical Yield (X-Aib-OtBu) | Reaction Time | Epimerization Risk |

| DCC / HOBt | OBt Ester | 40 - 55% | 24 - 48 h | High |

| HATU / DIPEA | OAt Ester | 75 - 85% | 12 - 24 h | Moderate |

| PyAOP / DIPEA | OAt Ester | 85 - 95% | 12 h | Low |

| T3P / DIPEA | Mixed Anhydride | 90 - 98% | 5 - 12 h | Very Low |

| Fmoc-AA-F | Acyl Fluoride | > 95% | 2 - 4 h | Minimal |

Data synthesized from comparative hindered coupling studies [1, 2, 3]. T3P in Ethyl Acetate (EtOAc) is currently favored for its balance of high yield, low toxicity, and minimal racemization.

Experimental Workflow & Logical Design

The following workflow illustrates the logical progression from the stable precursor to the elongated, deprotected fragment.

Figure 1: Solution-phase workflow for N-terminal elongation of H-Aib-OtBu.

Validated Protocol: Solution-Phase Coupling to H-Aib-OtBu·HCl

This protocol is engineered as a self-validating system . The specific sequence of liquid-liquid extractions in Phase 4 acts as a chemical filter, ensuring that only the successfully coupled product survives into the final organic layer, which can be instantly verified via HPLC.

Phase 1: Amine Liberation (Neutralization)

-

Weigh 1.0 equivalent (eq) of H-Aib-OtBu·HCl and suspend it in anhydrous Ethyl Acetate (EtOAc) at 0.1 M concentration.

-

Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring at room temperature.

-

Causality : The first 1.0 eq of DIPEA strictly neutralizes the HCl salt, liberating the free Aib amine. The remaining 1.5 eq serves as the essential basic environment required to drive the subsequent coupling reaction and scavenge acidic byproducts.

-

Phase 2: Carboxyl Activation

-

In a separate dry flask, dissolve 1.2 eq of the incoming N-protected amino acid (e.g., Fmoc-AA-OH) in EtOAc.

-

Add 1.5 eq of T3P (50% solution in EtOAc) [2].

-

Stir for 5 minutes at room temperature.

-

Causality : Pre-activation isolates the formation of the highly reactive mixed anhydride. Allowing this to form before introducing the sterically hindered Aib amine prevents the coupling reagent from directly reacting with the Aib amine (which can cause unwanted guanidinium side-product formation when using uroniums like HATU).

-

Phase 3: Hindered Coupling

-

Transfer the neutralized H-Aib-OtBu solution (from Phase 1) into the activated Fmoc-AA-OH solution (from Phase 2).

-

Stir vigorously at room temperature for 5 to 12 hours. Monitor the disappearance of the Fmoc-AA-OH starting material via TLC (Hexane/EtOAc 1:1) or LC-MS.

-

Causality : The extreme steric bulk of the gem-dimethyl group restricts the angle of nucleophilic attack. Elevated reaction times are non-negotiable to achieve >90% conversion.

-

Phase 4: Self-Validating Isolation (Aqueous Workup)

-

Dilute the reaction mixture with an equal volume of EtOAc.

-

Acid Wash : Wash the organic layer

with 5% aqueous-

Validation Check: This step strictly protonates and removes any unreacted H-Aib-OtBu and all excess DIPEA into the aqueous layer.

-

-

Base Wash : Wash the organic layer

with saturated aqueous-

Validation Check: This removes any unreacted Fmoc-AA-OH and the water-soluble phosphonic acid byproducts of T3P.

-

-

Brine Wash : Wash

with saturated

Phase 5: Orthogonal C-Terminal Deprotection

-

Dissolve the Fmoc-AA-Aib-OtBu intermediate in a cleavage cocktail of Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) / Triisopropylsilane (TIS) at a ratio of 50:45:5 (v/v/v).

-

Stir for 2 hours at room temperature.

-

Causality : The strong acid (TFA) cleaves the tert-butyl ester, generating a highly reactive tert-butyl cation. TIS is a mandatory addition; it acts as a cation scavenger, permanently neutralizing the tert-butyl cation to prevent it from re-alkylating the peptide backbone or the Fmoc protecting group.

-

-

Evaporate the volatiles under a stream of nitrogen and precipitate the pure Fmoc-AA-Aib-OH fragment using ice-cold diethyl ether.

References

-

Title : Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges Source : RSC Publishing URL :[Link]

-

Title : Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue Source : PMC - NIH URL :[Link]

Application Note: Strategies and Protocols for Coupling Reactions of α-Methyl Alanine tert-Butyl Ester

Abstract and Introduction

α-Methyl alanine, also known as 2-aminoisobutyric acid (Aib), is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1][2] Its gem-dimethyl group at the α-carbon introduces profound conformational constraints, promoting the formation of stable helical secondary structures (such as 3₁₀-helices) in peptides.[2][3] This structural pre-organization can enhance binding affinity to biological targets and, critically, provides steric shielding that dramatically increases resistance to proteolytic degradation, thereby extending the in-vivo half-life of peptide-based therapeutics.[1][3]

The tert-butyl ester serves as a common and robust protecting group for the carboxylic acid moiety, preventing its participation in unintended side reactions while being readily removable under acidic conditions.[4] However, the very steric bulk that imparts these desirable properties also presents a formidable synthetic challenge. The quaternary α-carbon severely hinders the nucleophilicity of the adjacent amino group, making amide bond formation with standard coupling reagents inefficient and low-yielding.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective strategies and detailed protocols for coupling reactions involving α-methyl alanine tert-butyl ester. We will delve into the mechanistic basis for selecting optimal reagents for peptide bond formation and explore the application of this building block in powerful multicomponent reactions for rapid library synthesis.

Peptide Bond Formation with Sterically Hindered Amines

The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[7] For sterically hindered amines like α-methyl alanine tert-butyl ester, the efficiency of this process is critically dependent on the choice of coupling reagent, which dictates the nature of the activated intermediate.

Mechanism of Action: High-Efficiency Coupling Reagents

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often inefficient for coupling hindered amino acids due to the formation of less reactive O-acylisourea intermediates and potential for side reactions.[5][8] Modern uronium/aminium and phosphonium salt-based reagents have become the gold standard because they generate highly reactive activated esters in situ, overcoming the energy barrier imposed by steric hindrance.

A prime example is HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) . In the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), HATU reacts with a free carboxylic acid to form a highly reactive O-At-acylisouronium intermediate. This rapidly converts to a 7-azabenzotriazolyl (OAt) active ester, which is an excellent leaving group, facilitating efficient acylation of the hindered amine.[9][10] The inclusion of the aza-benzotriazole moiety (HOAt) is crucial, as it accelerates the reaction and suppresses racemization compared to its HOBt-based analogue, HBTU.[10]

Figure 1: HATU-mediated activation and coupling workflow. The carboxylic acid is activated by HATU in the presence of a base to form a highly reactive intermediate, which is then efficiently coupled with the sterically hindered amine.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for success. The following table summarizes the properties of common high-efficiency reagents suitable for hindered couplings.

| Reagent Class | Example(s) | Key Advantages | Considerations |

| Uronium/Aminium | HATU, HCTU, COMU | Very fast reaction rates, high efficiency for hindered couplings, low racemization (especially HATU).[9][10] COMU avoids potentially explosive benzotriazole byproducts.[10][11] | Higher cost. COMU has limited stability in DMF.[11] Requires a non-nucleophilic base. |

| Phosphonium | PyBOP, PyAOP | Excellent reactivity, produces non-carcinogenic byproducts (unlike older BOP reagent).[9] PyAOP is particularly effective for N-methyl and other hindered amino acids.[5][8] | Higher cost. Can be less effective in automated solid-phase synthesis due to high reactivity.[9] |

| Carbodiimide | DIC + Additive | Cost-effective. DIC is a liquid, making it easy to handle.[8][9] | Generally less efficient for hindered couplings unless paired with a potent additive like HOAt or 6-Cl-HOBt. Slower reaction times. |

| Acyl Halide Precursor | TFFH | Generates amino acid fluorides in situ, which are highly reactive and well-suited for coupling α,α-disubstituted amino acids like Aib.[7][10] | Requires careful handling due to the nature of acyl fluorides. |

Protocol 1: High-Efficiency Solution-Phase Coupling using HATU

This protocol describes the coupling of an N-protected amino acid to α-methyl alanine tert-butyl ester in a solution-phase synthesis.

Materials:

-

N-Protected Amino Acid (e.g., Fmoc-Ala-OH, Boc-Phe-OH)

-

α-Methyl Alanine tert-Butyl Ester (or its HCl salt)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄

-

Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup

Procedure:

-

Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the N-Protected Amino Acid (1.0 eq) in anhydrous DMF (to a concentration of ~0.1 M).

-

Amine Component: Add α-Methyl Alanine tert-Butyl Ester (1.0-1.1 eq). If using the hydrochloride salt, add an additional equivalent of DIPEA (total 2.1-2.2 eq) to neutralize the salt.

-

Pre-activation/Activation: To the stirring solution, add HATU (1.0-1.1 eq).

-

Base Addition: Slowly add DIPEA (2.0 eq) to the reaction mixture. The solution may turn yellow.

-

Reaction: Allow the reaction to stir at room temperature for 2-6 hours. The progress can be monitored by TLC or LC-MS by observing the consumption of the starting amino acid. Causality Note: For exceptionally difficult couplings, the reaction temperature can be raised to 40-50°C, or a second addition of the activated acid (pre-stirred N-protected acid, HATU, and DIPEA for 5-10 minutes) can be performed.

-

Work-up: a. Dilute the reaction mixture with Ethyl Acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, HATU byproducts, and residual DMF. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude dipeptide can be purified by flash column chromatography on silica gel.

Multicomponent Reactions (MCRs) for Rapid Diversification

Beyond linear peptide synthesis, α-methyl alanine tert-butyl ester is an excellent component for isocyanide-based multicomponent reactions (IMCRs), such as the Ugi four-component reaction (U-4CR). These one-pot reactions allow for the rapid assembly of complex, "peptide-like" molecules from simple starting materials, making them invaluable for generating diverse compound libraries in drug discovery.[12][13]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a di-peptide-like α-acylamino amide scaffold in a single, highly atom-economical step.[14][15] α-Methyl alanine tert-butyl ester serves as the amine component, introducing its characteristic steric bulk directly into the product scaffold.

The reaction proceeds via the initial formation of an imine from the amine and carbonyl, which is then attacked by the nucleophilic isocyanide. The resulting nitrilium ion is trapped by the carboxylate, and a final, irreversible Mumm rearrangement yields the stable bis-amide product.[13][16]

Figure 2: Simplified mechanism of the Ugi Four-Component Reaction (U-4CR). Four distinct starting materials combine in a single pot to rapidly generate a complex bis-amide product.

Protocol 2: Ugi Reaction with α-Methyl Alanine tert-Butyl Ester

This protocol provides a general procedure for a Ugi four-component reaction.

Materials:

-

α-Methyl Alanine tert-Butyl Ester (Amine)

-

An aldehyde or ketone (e.g., isobutyraldehyde, cyclohexanone)

-

A carboxylic acid (e.g., acetic acid, benzoic acid)

-

An isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

-

Methanol (MeOH) or Trifluoroethanol (TFE) as solvent

-

Magnetic stirrer, screw-cap vial or round-bottom flask

Procedure:

-

Preparation: In a screw-cap vial, dissolve the aldehyde (1.0 eq), carboxylic acid (1.0 eq), and α-methyl alanine tert-butyl ester (1.0 eq) in methanol (to a concentration of ~0.5-1.0 M). Causality Note: Polar protic solvents like methanol are generally preferred for the Ugi reaction as they facilitate imine formation.[16]

-

Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the pre-formation of the iminium ion.

-

Isocyanide Addition: Add the isocyanide (1.0 eq) to the vial. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle them in a well-ventilated fume hood.

-

Reaction: Seal the vial and stir the reaction at room temperature for 24-48 hours. The reaction is often exothermic and is typically complete within this timeframe.[15] Monitor by LC-MS if necessary.

-

Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the solvent. b. Re-dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. c. Wash the organic layer with saturated aqueous NaHCO₃ to remove any unreacted carboxylic acid, followed by brine. d. Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purification: The crude product can be purified by flash chromatography or recrystallization.

Troubleshooting and Key Considerations

| Issue | Potential Cause | Recommended Solution |

| Incomplete Peptide Coupling | Insufficient reactivity of coupling agent; Steric hindrance is too great. | 1. Increase Reaction Time/Temperature: Extend the reaction to 12-24 hours or gently heat to 40-50°C. 2. Double Couple: After the initial coupling time, filter, wash, and repeat the coupling procedure with fresh reagents.[17] 3. Switch Reagent: If HATU is insufficient, consider PyAOP or in situ acyl fluoride formation with TFFH, which can be more potent for highly hindered systems.[5][10] |

| Racemization | Over-activation of the carboxylic acid; Presence of a strong base for extended periods. | 1. Use Additives: Ensure the coupling reagent contains or is used with HOAt or 6-Cl-HOBt, which are known to suppress racemization.[10] 2. Control Base: Use a weaker base like N-methylmorpholine (NMM) or sym-collidine in place of DIPEA, especially for sensitive amino acids.[10] 3. Minimize Activation Time: Pre-activate the acid for only a few minutes before adding the amine component. |

| Low Yield in Ugi Reaction | Poor imine formation; Steric clash between components. | 1. Solvent Choice: Try a more polar or forcing solvent like trifluoroethanol (TFE), which can accelerate imine formation.[16] 2. Component Screening: The steric bulk of all four components matters. If the reaction fails, systematically substitute less bulky aldehydes, acids, or isocyanides to identify the steric bottleneck. |

Conclusion

Successfully performing coupling reactions with α-methyl alanine tert-butyl ester is achievable with a rational approach to reagent selection and protocol design. The steric hindrance that makes this building block so valuable in medicinal chemistry necessitates the use of high-potency uronium, phosphonium, or acyl fluoride-based coupling methods for peptide synthesis. Furthermore, its utility as a robust amine component in the Ugi multicomponent reaction opens avenues for rapid and efficient synthesis of diverse, sterically constrained scaffolds for drug discovery. By understanding the mechanistic principles behind these reactions and employing the detailed protocols provided, researchers can confidently incorporate this powerful building block into their synthetic targets.

References

- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.

- Albericio, F., & El-Faham, A. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

- Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- AAPPTEC. Coupling Reagents. AAPPTEC - Peptides.

- Alfa Chemistry. Ugi Reaction. Alfa Chemistry.

- LifeTein. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.

- BenchChem.

- Wikipedia. 2-Aminoisobutyric acid. Wikipedia.

- SpringerLink. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. SpringerLink.

- PMC.

- Beilstein Journals. (2014, March 4). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journals.

- Wikipedia. Ugi reaction. Wikipedia.

- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

- Nature. (2024, February 17). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.

- Organic Chemistry Portal. Ugi Reaction. Organic Chemistry Portal.

- ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.

Sources

- 1. lifetein.com [lifetein.com]

- 2. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. people.uniurb.it [people.uniurb.it]

- 8. peptide.com [peptide.com]

- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 10. bachem.com [bachem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ugi Reaction [organic-chemistry.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Ugi reaction - Wikipedia [en.wikipedia.org]

- 16. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 17. peptide.com [peptide.com]

Application Note: High-Fidelity Deprotection of tert-Butyl Ester Groups in Fmoc-SPPS

Topic: Procedure for Deprotection of tert-Butyl Ester Groups in Peptides Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Peptide Chemists, and Drug Development Scientists

Executive Summary

The tert-butyl (tBu) ester is the cornerstone of side-chain protection for Aspartic acid (Asp) and Glutamic acid (Glu) in Fmoc solid-phase peptide synthesis (SPPS). Its orthogonality to the base-labile Fmoc group allows for stable chain assembly. However, the final removal of tBu groups—typically simultaneous with resin cleavage—generates reactive carbocations that can irreversibly alkylate sensitive residues (Trp, Met, Cys, Tyr). This guide details the mechanistic basis of acidolytic deprotection, defines optimized scavenger cocktails (including Reagent K and Reagent B), and provides a self-validating protocol to ensure high crude purity and prevent common side reactions like aspartimide formation.

Mechanistic Principles

The Acidolytic Pathway

The cleavage of tert-butyl esters proceeds via an

-

Protonation: The carbonyl oxygen of the ester is protonated by TFA.

-

Ionization: The bond between the tert-butyl oxygen and the alkyl group cleaves, releasing the free carboxylic acid (peptide side chain) and a stable tertiary carbocation (t-butyl cation).

-

Scavenging: The t-butyl cation is a potent electrophile.[1] Without intervention, it will attack electron-rich nucleophiles on the peptide (e.g., the indole ring of Trp, the sulfur of Met/Cys, or the phenol of Tyr). Scavengers (nucleophilic silanes, thiols, or water) are added to "trap" these cations permanently.

Mechanism Visualization

The following diagram illustrates the critical competition between the desired scavenging event and the undesired peptide alkylation.

Caption: Figure 1.

Critical Considerations: Scavenger Cocktail Selection

The choice of cleavage cocktail is dictated by the peptide sequence. Using a "universal" cocktail for every peptide is inefficient and can lead to specific side reactions.

Table 1: Scavenger Cocktail Specifications

| Cocktail Name | Composition (v/v) | Target Residues | Mechanism of Action |

| Standard Cocktail | TFA (95%) TIS (2.5%) H₂O (2.5%) | General sequences (No Met, Cys, Trp) | TIS (Triisopropylsilane): Highly effective hydride donor for quenching carbocations. Water: Hydrolyzes tBu cations to t-butanol. |

| Reagent B | TFA (88%) Phenol (5%) H₂O (5%) TIS (2%) | Sequences with Trp or Tyr (No Met/Cys) | Phenol: Protects Tyr/Trp via competitive reaction with cations. Less odorous than thiol-based cocktails.[2] |

| Reagent K | TFA (82.5%) Phenol (5%) H₂O (5%) Thioanisole (5%) EDT (2.5%) | Sensitive sequences (Met, Cys, Trp, Tyr ) | EDT (1,2-Ethanedithiol): Critical for keeping Cys reduced and scavenging. Thioanisole: Accelerates removal of Pbf/Pmc (Arg) and prevents Met oxidation. |

| Reagent H | TFA (81%) Phenol (5%) Thioanisole (5%) EDT (2.5%) H₂O (3%) DMS (2%) NH₄I (1.5%) | High Met content (Prone to oxidation) | NH₄I / DMS: Specifically reduces Methionine Sulfoxide back to Methionine during cleavage. |

Detailed Experimental Protocols

Protocol A: Preparation and Safety

-

Safety: TFA is corrosive and volatile. EDT (Ethanedithiol) has a stench.[2][3] All operations must be performed in a functioning fume hood.

-

Resin Prep: Ensure the resin is washed 3x with DCM and dried under nitrogen/vacuum. Residual DMF (basic) can neutralize TFA and stall the reaction.

Protocol B: The Cleavage Reaction (Reagent K Method)

Use this protocol for peptides containing Cys, Met, or Trp.[2] For simple peptides, substitute the cocktail with the "Standard Cocktail" listed in Table 1.

-

Cocktail Preparation:

-

Incubation:

-

Add the cocktail to the dry resin (ratio: 10–20 mL cocktail per 1 g resin).

-

Cap the vessel tightly.

-

Agitate gently (rocker or shaker) for 2 to 3 hours at room temperature.

-

Optimization: For sequences with multiple Arg(Pbf), extend to 4 hours. For Asp-Gly sequences, limit to 2 hours to minimize aspartimide formation.

-

-

Filtration:

-

Filter the resin through a fritted glass funnel or a polypropylene cartridge into a 50 mL centrifuge tube.

-

Wash the resin with 1–2 mL of fresh TFA to recover entrained peptide.

-

Protocol C: Precipitation and Isolation[4]

-

Concentration (Optional but Recommended):

-

If the volume is >10 mL, use a stream of nitrogen to evaporate the TFA until the volume is reduced by 50%. This improves precipitation yield.

-

-

Precipitation:

-

Add ice-cold Diethyl Ether (or MTBE) to the TFA filtrate. Ratio: 10:1 (Ether:TFA).

-

A white precipitate should form immediately.

-

-

Washing:

-

Centrifuge at 3000 x g for 3–5 minutes.

-

Decant the supernatant (contains scavengers and protecting groups).

-

Resuspend the pellet in fresh ice-cold ether, vortex, and centrifuge again.

-

Repeat this wash step 3 times to ensure complete removal of EDT and phenol.

-

-

Drying:

-

Decant the final ether wash.

-

Dry the pellet under a gentle stream of nitrogen or in a vacuum desiccator.

-

Workflow Visualization

Caption: Figure 2. Operational workflow for global deprotection and peptide isolation.

Troubleshooting & Optimization

Aspartimide Formation

The most notorious side reaction in Fmoc/tBu chemistry is the cyclization of Aspartic acid to form aspartimide, particularly in Asp-Gly , Asp-Ser , or Asp-Thr sequences.

-

Symptom: Mass spectrum shows [M-18] peak (loss of H₂O).

-

Prevention:

-

Cold Cleavage: Perform the cleavage reaction at 0°C to slow the cyclization rate.

-

Bulky Protection: Use Asp(OMpe) (3-methylpent-3-yl ester) instead of Asp(OtBu) during synthesis for susceptible sequences [1].

-

Add Acid: Addition of 5% phenol aids in suppression, but avoiding base contact prior to cleavage is most critical.